
2-Ethylhexanoic acid;iron;propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Ethylhexanoic acid, iron, and propan-2-ol are three distinct chemical compounds that can be used in various industrial and scientific applications. 2-Ethylhexanoic acid is an organic compound with the formula CH₃(CH₂)₃CH(C₂H₅)CO₂H. It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents Iron is a chemical element with the symbol Fe and atomic number 26, known for its magnetic properties and its use in construction and manufacturing
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
-
2-Ethylhexanoic Acid
Industrial Production: 2-Ethylhexanoic acid is produced industrially from propylene, which is hydroformylated to give butyraldehyde. Aldol condensation of the aldehyde gives 2-ethylhexenal, which is hydrogenated to 2-ethylhexanal.
Laboratory Synthesis: In the laboratory, 2-ethylhexanoic acid can be synthesized by the oxidation of 2-ethylhexanol in aqueous sodium hydroxide solution using potassium permanganate.
-
Iron
Industrial Production: Iron is typically extracted from iron ore in a blast furnace. The ore is reduced by carbon (in the form of coke) at high temperatures to produce molten iron, which is then refined to remove impurities.
-
Propan-2-ol
Industrial Production: Propan-2-ol is produced by the hydration of propene. This can be done either by direct hydration using water and a catalyst or by indirect hydration using sulfuric acid to form isopropyl sulfate, which is then hydrolyzed to produce propan-2-ol.
Analyse Chemischer Reaktionen
-
2-Ethylhexanoic Acid
Oxidation: 2-Ethylhexanoic acid can undergo oxidation reactions to form various products depending on the conditions and reagents used.
Reduction: It can be reduced to 2-ethylhexanol using reducing agents like lithium aluminum hydride.
Substitution: It can form esters and amides through reactions with alcohols and amines, respectively.
-
Iron
Oxidation: Iron readily oxidizes to form iron oxides, such as rust (Fe₂O₃).
Reduction: Iron can be reduced from its ores using carbon in a blast furnace.
Substitution: Iron can form various compounds through substitution reactions, such as iron sulfides and iron chlorides.
-
Propan-2-ol
Oxidation: Propan-2-ol can be oxidized to acetone using oxidizing agents like chromic acid.
Reduction: It can be reduced to propane using strong reducing agents.
Substitution: It can undergo substitution reactions to form esters and ethers.
Wissenschaftliche Forschungsanwendungen
-
2-Ethylhexanoic Acid
-
Iron
Biology: Essential for oxygen transport in the blood as part of hemoglobin.
Medicine: Used in various medical devices and supplements.
Industry: Widely used in construction, manufacturing, and as a catalyst in chemical reactions.
-
Propan-2-ol
Chemistry: Commonly used as a solvent in laboratories.
Biology: Used as a disinfectant and antiseptic.
Industry: Employed in the manufacture of cosmetics, pharmaceuticals, and cleaning products.
Wirkmechanismus
-
2-Ethylhexanoic Acid
-
Iron
Mechanism: Participates in redox reactions, transferring electrons to facilitate various biochemical and industrial processes.
-
Propan-2-ol
Mechanism: Disrupts cell membranes and denatures proteins, making it effective as a disinfectant.
Vergleich Mit ähnlichen Verbindungen
-
2-Ethylhexanoic Acid
Similar Compounds: Valproic acid, 2-Ethylhexanol, Propylheptyl alcohol.
Uniqueness: Its ability to form highly soluble metal complexes makes it unique among similar carboxylic acids.
-
Iron
Similar Compounds: Cobalt, Nickel.
Uniqueness: Its abundance and magnetic properties make it distinct from other transition metals.
-
Propan-2-ol
Similar Compounds: Ethanol, Methanol.
Uniqueness: Its balance of hydrophilic and hydrophobic properties makes it an effective solvent and disinfectant.
Eigenschaften
IUPAC Name |
2-ethylhexanoic acid;iron;propan-2-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16O2.2C3H8O.Fe/c1-3-5-6-7(4-2)8(9)10;2*1-3(2)4;/h7H,3-6H2,1-2H3,(H,9,10);2*3-4H,1-2H3; |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCDBQBNMPOKFEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)C(=O)O.CC(C)O.CC(C)O.[Fe] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H32FeO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
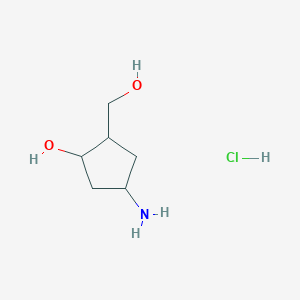
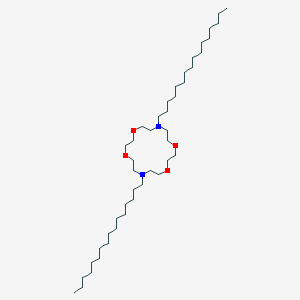
![1,1,3-Trimethyl-2-[3-(1,1,3-trimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)prop-2-en-1-yl]-1H-benzo[e]indol-3-ium perchlorate](/img/structure/B12286617.png)
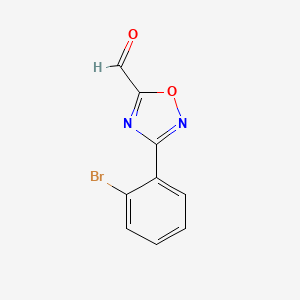
![ethyl (1R,2R,4S)-7-azabicyclo[2.2.1]heptane-2-carboxylate;hydrochloride](/img/structure/B12286624.png)
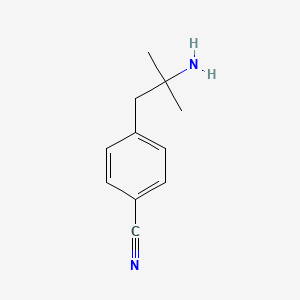
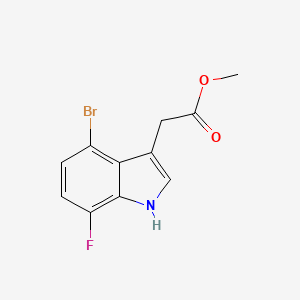
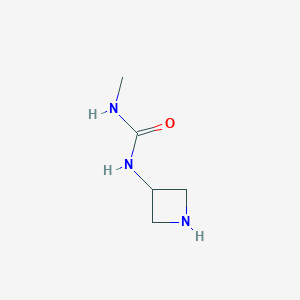

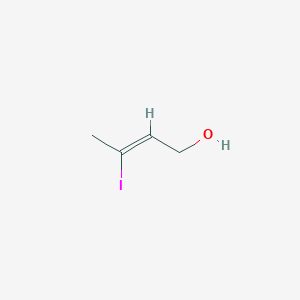
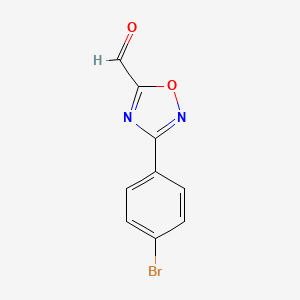
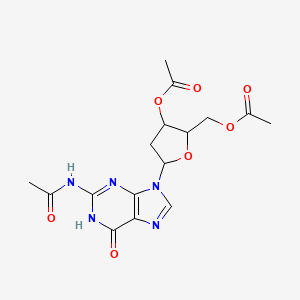

![prop-2-enyl N-[9-[2-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]ethylamino]-6-(prop-2-enoxycarbonylamino)acridin-3-yl]carbamate](/img/structure/B12286683.png)
